1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a complex organic compound with the molecular formula C16H21NO6 and a molar mass of 323.34 g/mol . This compound is notable for its unique bicyclic structure, which includes a trioxabicyclo[2.2.2]octane core. It is often used in various chemical and biological research applications due to its specific functional groups and reactivity.
Preparation Methods
The synthesis of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves several steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the trioxabicyclo[2.2.2]octane core through a series of cyclization reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the removal of the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is used in several scientific research fields:
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The benzyloxycarbonyl group plays a crucial role in this interaction by enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane include:
1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: This compound differs by having an oxo group instead of a hydroxyl group.
This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the core structure.
The uniqueness of this compound lies in its specific functional groups and the stability of its bicyclic structure, which make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C16H21NO6 |
---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
benzyl N-[(1S)-2-hydroxy-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C16H21NO6/c1-15-9-21-16(22-10-15,23-11-15)13(7-18)17-14(19)20-8-12-5-3-2-4-6-12/h2-6,13,18H,7-11H2,1H3,(H,17,19)/t13-,15?,16?/m0/s1 |
InChI Key |
XTZJPDHTFJRYOD-JEYLPNPQSA-N |
Isomeric SMILES |
CC12COC(OC1)(OC2)[C@H](CO)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC12COC(OC1)(OC2)C(CO)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.